molecular formula C21H26N4O2 B11578125 N-(3-methoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine

N-(3-methoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11578125
M. Wt: 366.5 g/mol
InChI Key: OUTIEPXXRTYERL-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the benzodiazole core with a methoxyphenylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Morpholine Ring: The final step is the nucleophilic substitution reaction where the benzodiazole derivative reacts with 2-chloroethylmorpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-[(3-METHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound may serve as a lead compound for drug development. Its benzodiazole core is known for its pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers can modify its structure to enhance its therapeutic potential and reduce side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group and morpholine ring can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE: Lacks the morpholine ring, which may reduce its binding affinity and selectivity.

    1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE: Lacks the methoxyphenyl group, which may affect its chemical reactivity and biological activity.

    N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-THIONE: Contains a thione group instead of an amine, which may alter its chemical properties and biological effects.

Uniqueness

N-[(3-METHOXYPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of both the methoxyphenyl group and the morpholine ring. These structural features enhance its chemical reactivity, binding affinity, and selectivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C21H26N4O2/c1-26-18-6-4-5-17(15-18)16-22-21-23-19-7-2-3-8-20(19)25(21)10-9-24-11-13-27-14-12-24/h2-8,15H,9-14,16H2,1H3,(H,22,23)

InChI Key

OUTIEPXXRTYERL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4

Origin of Product

United States

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